Home > Products > Screening Compounds P52173 > 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride
2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride - 2549026-58-4

2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride

Catalog Number: EVT-6592362
CAS Number: 2549026-58-4
Molecular Formula: C13H20Cl2N4
Molecular Weight: 303.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

  • Compound Description: This compound is a RET kinase inhibitor that has shown promise in treating RET-associated diseases and disorders. These include proliferative disorders such as cancers, including hematological cancers and solid tumors, and gastrointestinal disorders such as IBS [].

L-371,257 & L-372,662

  • Compound Description: L-371,257 is a known oxytocin antagonist. L-372,662 is a modified version of L-371,257 incorporating pyridine N-oxide groups. These modifications led to improved pharmacokinetics and oral bioavailability while retaining oxytocin antagonist activity [].

N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide and Derivatives

  • Compound Description: This series of compounds, including derivatives 7-10, were synthesized and investigated for their anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) [].

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1) and (Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: DRC-KS1 and DRC-KS2 were identified through computational models as potential inhibitors of Staphylococcus aureus sortase A, a key enzyme involved in bacterial virulence [].

2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile Derivatives

  • Compound Description: A library of these derivatives was synthesized using a catalyst-free, four-component reaction. The synthesis highlights a green chemistry approach to generating diverse chemical libraries [].

2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile

  • Compound Description: This compound served as a starting point for synthesizing various oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines [].

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Compound Description: This compound is a soluble guanylate cyclase (sGC) activator specifically designed for topical ocular delivery as a potential therapy for glaucoma [].

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, indicating potential for treating various cancers, particularly non-small cell lung cancer (NSCLC) [].

(R)-1-(3-((2-Chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (Batefenterol)

  • Compound Description: Batefenterol is a dual pharmacology multivalent muscarinic antagonist and β2 agonist. It has shown efficacy as a bronchodilator in treating chronic obstructive pulmonary disease (COPD) [].

2\"-Amino-4\"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridine -3-yl]-6\"-aryl-4\"-H-pyran-3\"-carbonitrile Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. Some of the compounds showed moderate activity at a concentration of 50 μg/mL [].

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP)

  • Compound Description: HMBPP was synthesized and characterized using various spectroscopic techniques and computational methods. The study focused on understanding its electronic structure, reactivity, and thermodynamic properties [].
  • Compound Description: This salt solvate was structurally characterized using X-ray crystallography, revealing the presence of a piperidin-1-ium cation, a 3-amino-5-nitrobenzoate anion, and water molecules of solvation [].

(4-Fluoro-3-piperidin-4-yl-benzyl)carbamic Acid Tert-butyl Ester

  • Compound Description: The synthesis of this compound focuses on an improved method for its preparation, involving three key steps. The compound's structure and synthetic route are described [].

N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556)

  • Compound Description: PF-03716556 is a potent and selective acid pump antagonist with potential as a treatment for gastroesophageal reflux disease (GERD) [].

1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl Oxime

  • Compound Description: This compound was synthesized and characterized, exhibiting broad inhibitory activities toward fungi at a specific concentration [].

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile Monohydrate

  • Compound Description: The crystal structure of this compound, a hydrate, was determined using X-ray crystallography. The study provides insights into the conformation of the molecule and its intermolecular interactions in the solid state [].

E-[1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate (AMB)

  • Compound Description: The compound's vibrational properties were studied using FT-IR, FT-Raman, and UV spectroscopy, complemented by DFT calculations. The research aimed to understand its structural characteristics and electronic properties [].

3-[3-[(Dimethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]-4-(o-chlorobenzoyl)pyridine

  • Compound Description: This compound exhibited good anticonvulsant activity in a subcutaneous pentylenetetrazole anticonvulsant screen. The study suggests that a substituted pyridine ring could act as a bioisostere for a chlorobenzene ring in designing anticonvulsant agents [].

1-{9-[(3-Fluoro-4-hydroxybenzoyl)methylamino]nonyl}piperidin-4-yl Biphenyl-2-ylcarbamate Hydrochloride

  • Compound Description: This compound and its synthesis, intermediates, compositions, and potential applications are described. The patent also covers its hydrates, solvates, and polymorphic forms [].
  • Compound Description: N70 and its derivative N71, containing a (dimethylamino)but-2-enamido)phenyl moiety, are inhibitors of KDM5 histone H3 lysine 4 demethylases. The study focused on characterizing their inhibitory activity and binding properties [].

9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles

  • Compound Description: These compounds were prepared as part of a synthetic study exploring the reactions of 7-substituted-2-naphthols with substituted α-cyano-4-methoxycinnamonitriles. The study describes the synthetic procedures and characterization of the resulting benzo[f]chromene derivatives [].

2-Amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile Derivatives

  • Compound Description: This series of compounds was synthesized using a tandem Michael addition/imino-nitrile cyclization reaction. The crystal structure of one of the derivatives was determined by X-ray diffraction [].

1-Methyl-6-oxo-2-[(2Z)-2-(3-oxo-4-phenylazetidin-2-ylidene)hydrazinyl]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile Derivatives

  • Compound Description: These compounds were synthesized and their affinity for CDK4 protein was predicted through molecular docking studies. The research suggests potential applications in developing CDK4 inhibitors [].

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives

  • Compound Description: An efficient and environmentally friendly method for synthesizing these derivatives using alum as a catalyst in aqueous media is described. The synthesis highlights a green chemistry approach for preparing these compounds [].

6-Aryl-4-(2-cyano-4-nitrobenzyl)-2-oxo-2H-pyran-3-carbonitrile and Benzo[h]quinolines

  • Compound Description: These compounds were synthesized from 2-methyl-5-nitrobenzonitrile and functionalized 2H-pyran-2-ones. The study highlights the chemoselective synthesis of these compounds depending on the substituents on the pyran ring [].

4-Methyl-3-(6-[phenylmethylene]amino}pyridine-3-yl)-2H-chromen-2-one Derivatives

  • Compound Description: These compounds were investigated as potential clotting factor Xa inhibitors. Docking interactions and QSAR studies were performed to understand the structural features important for their activity [].

1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile

  • Compound Description: This compound's crystal structure was determined using X-ray crystallography. The study provides details about the molecule's conformation and intermolecular interactions [].

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

  • Compound Description: NLX-204 is a novel aryloxyethyl derivative designed as a biased agonist of serotonin 5-HT1A receptors. It exhibits potent antidepressant-like effects in preclinical models [].
  • Compound Description: A series of these compounds was synthesized from a common precursor and screened for their antimicrobial activity. The research focused on identifying new antimicrobial agents with diverse structures [].

2-Amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile Derivatives and 6-Amino-1,4-dihydro-3-methyl-1,4-diphenylpyrano[2,3-c]pyrazole-5-carbonitrile Derivatives

  • Compound Description: These compounds were synthesized by reacting the corresponding amino-substituted heterocycles with substituted benzylidenemalononitriles and other reagents. The study focused on exploring the reactivity of these heterocyclic systems [].

2-Amino-5-hydroxy-4-phenyl-7-methyl-4H(1-chromeno-3-carbonitrile

  • Compound Description: This compound was used as a key intermediate in synthesizing various heterocyclic compounds containing pyrimidine, pyridine, chromene, oxazine, thiazine, and pyrrole rings [].

T-2328

  • Compound Description: T-2328 is a potent, centrally active tachykinin NK1 receptor antagonist. It has shown efficacy in blocking emetic responses in animal models, suggesting potential as a therapeutic agent for chemotherapy-induced emesis [].

[14C]SCE-2174

  • Compound Description: [14C]SCE-2174 is a radiolabeled version of SCE-2174, a new orally active cephalosporin antibiotic. The compound was synthesized and its specific activity and radiochemical purity were determined [].

[(4E)-1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate

  • Compound Description: The crystal structure of this compound was determined by X-ray crystallography, providing insights into its molecular conformation and crystal packing [].

5-Methyl-4-methylene-7-methylthio-2-arylmino-4H-pyrido[4,3-d][1,3]oxazine-8-carbonitrile Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their herbicidal activity. One of the derivatives exhibited potent inhibitory activity against a specific plant species [].
  • Compound Description: This series of compounds was designed, synthesized, and evaluated for antimicrobial, antioxidant, and anti-inflammatory activities. The research focused on identifying promising lead compounds with multiple biological activities [].
Overview

2-{Methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carbonitrile functional group, which is characterized by the presence of a cyano group (-C≡N). The dihydrochloride form indicates that the compound is in its salt form, specifically with two hydrochloric acid molecules associated with it.

Source and Classification

This compound can be categorized under various classifications based on its structure and functional groups. It is primarily classified as an organic compound due to its carbon-based structure. Additionally, it falls under the category of pharmaceutical intermediates and may have potential applications in medicinal chemistry. The specific classification codes for this compound can be found in chemical databases such as PubChem and Sigma-Aldrich, which provide detailed information on its properties and uses .

Synthesis Analysis

Methods

The synthesis of 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride typically involves multi-step organic reactions. One common approach to synthesize such compounds includes:

  1. Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be formed through cyclization reactions.
  2. Introduction of the Piperidine Group: This can be achieved via nucleophilic substitution reactions where a piperidine derivative reacts with a suitable electrophile.
  3. Carbonitrile Functional Group Addition: The cyano group can be introduced through methods such as the reaction of an appropriate halogenated compound with sodium cyanide.
  4. Salt Formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of intermediates and final products.

Molecular Structure Analysis

Structure

The molecular formula for 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride is C13H17Cl2N3C_{13}H_{17}Cl_2N_3. The structural representation includes:

  • A pyridine ring substituted at position 3 with a carbonitrile group.
  • A piperidine ring connected via a methylamino group.

Data

The molecular weight of this compound is approximately 280.20 g/mol. The structural formula can be represented using various notations including SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) for computational analysis .

Chemical Reactions Analysis

Reactions

The reactivity of 2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride can include:

  1. Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack under certain conditions.
  2. Hydrolysis: The carbonitrile may hydrolyze to form corresponding carboxylic acids when treated with water under acidic or basic conditions.
  3. Reduction Reactions: The cyano group can also be reduced to primary amines using reducing agents like lithium aluminum hydride.

Technical Details

Each reaction pathway requires specific conditions, including temperature, pressure, and catalysts, to facilitate the desired transformation while minimizing side reactions.

Mechanism of Action

The mechanism of action for this compound may involve interaction with biological targets such as receptors or enzymes in pharmacological contexts. While specific pathways may vary depending on its application, potential mechanisms could include:

  1. Inhibition or Activation of Enzymes: The presence of functional groups allows for binding interactions that may inhibit or activate enzymatic activity.
  2. Receptor Binding: Compounds like this often interact with neurotransmitter receptors or other cellular targets, influencing physiological responses.

Data from pharmacological studies would provide insights into specific interactions and biological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Specific melting point data may vary but is generally within a range typical for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as water and methanol due to its ionic nature in the dihydrochloride form.
  • Stability: Stability can be influenced by environmental factors such as moisture and temperature; thus, proper storage conditions are essential.

Relevant analyses using techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide further insights into thermal stability .

Applications

2-{Methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride has potential applications in various scientific fields:

  1. Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds, it may play a role in drug discovery.
  2. Chemical Research: Useful for studying structure-activity relationships in medicinal chemistry.
  3. Biochemical Studies: May serve as a tool for investigating specific biochemical pathways or receptor interactions.

Properties

CAS Number

2549026-58-4

Product Name

2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride

IUPAC Name

2-[methyl(piperidin-4-ylmethyl)amino]pyridine-3-carbonitrile;dihydrochloride

Molecular Formula

C13H20Cl2N4

Molecular Weight

303.2 g/mol

InChI

InChI=1S/C13H18N4.2ClH/c1-17(10-11-4-7-15-8-5-11)13-12(9-14)3-2-6-16-13;;/h2-3,6,11,15H,4-5,7-8,10H2,1H3;2*1H

InChI Key

CLZQPZQEWUUNSO-UHFFFAOYSA-N

SMILES

CN(CC1CCNCC1)C2=C(C=CC=N2)C#N.Cl.Cl

Canonical SMILES

CN(CC1CCNCC1)C2=C(C=CC=N2)C#N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.